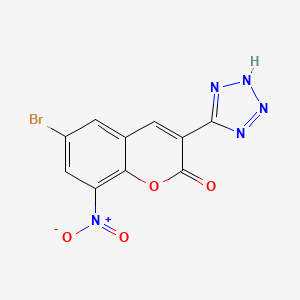

6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one

Description

Properties

Molecular Formula |

C10H4BrN5O4 |

|---|---|

Molecular Weight |

338.07 g/mol |

IUPAC Name |

6-bromo-8-nitro-3-(2H-tetrazol-5-yl)chromen-2-one |

InChI |

InChI=1S/C10H4BrN5O4/c11-5-1-4-2-6(9-12-14-15-13-9)10(17)20-8(4)7(3-5)16(18)19/h1-3H,(H,12,13,14,15) |

InChI Key |

MFVILTNAYLOGLV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=O)OC2=C(C=C1Br)[N+](=O)[O-])C3=NNN=N3 |

Origin of Product |

United States |

Preparation Methods

Formation of the Chromen-2-one Core

The chromen-2-one (coumarin) skeleton is typically synthesized by condensation reactions between appropriately substituted phenols and β-ketoesters or via Pechmann condensation. For this compound, starting materials often include 6-bromo-substituted phenols or derivatives to ensure the bromine is introduced early in the synthesis.

- Example: 6-bromo-2-hydroxybenzaldehyde can be condensed with malonic acid derivatives under acidic conditions to form the coumarin ring system.

Introduction of the Nitro Group at Position 8

Nitration is carried out on the chromen-2-one intermediate after bromination to avoid undesired side reactions with the bromine substituent.

- Reagents: Mixed acid (HNO3/H2SO4) or milder nitrating agents.

- Conditions: Controlled temperature (0–5 °C) to avoid over-nitration or decomposition.

- Outcome: Selective nitration at the 8-position due to electronic and steric directing effects of the bromine and chromenone system.

Synthesis of the Tetrazole Moiety and Its Attachment

The tetrazole ring is introduced via cycloaddition reactions between azide sources and nitrile precursors.

- Step 1: Preparation of a 3-cyanochromen-2-one intermediate.

- Step 2: Reaction with sodium azide or other azide salts under acidic or basic catalysis to form the tetrazole ring at the 3-position.

This step is critical and often requires:

- Catalysts: Lewis acids or protic acids to facilitate cycloaddition.

- Solvents: Polar aprotic solvents such as DMF or DMSO.

- Temperature: Elevated temperatures (80–120 °C) for ring closure.

Purification and Characterization

After synthesis, the compound is purified by recrystallization or chromatographic techniques to remove impurities and side products.

- Typical solvents: Ethanol, ethyl acetate, or petroleum ether.

- Characterization: Melting point, IR spectroscopy (to confirm functional groups), NMR (1H and 13C), and elemental analysis confirm structure and purity.

Summary Table of Typical Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chromen-2-one formation | 6-bromo-2-hydroxybenzaldehyde + malonic acid, acid catalyst, reflux | 70–85 | Formation of coumarin core |

| Bromination (if not starting material) | N-bromosuccinimide (NBS), solvent like CCl4, room temp | 75–80 | Selective bromination at position 6 |

| Nitration | HNO3/H2SO4, 0–5 °C | 60–75 | Regioselective nitration at position 8 |

| Tetrazole ring formation | Sodium azide, acidic/basic catalyst, DMF, 100 °C | 65–78 | Cycloaddition to form tetrazole ring |

| Purification | Recrystallization from ethanol or chromatography | — | Ensures high purity |

Research Findings and Optimization

- Studies indicate that the order of functional group introduction is crucial; bromination prior to nitration prevents unwanted side reactions.

- Tetrazole formation is sensitive to reaction conditions; optimization of temperature and solvent polarity improves yield.

- Use of continuous flow chemistry has been suggested for industrial scale-up to enhance reaction control and sustainability.

- Spectroscopic data (IR, NMR) confirm the presence of bromine, nitro, and tetrazole groups with characteristic absorption bands and chemical shifts.

Comparative Notes on Related Compounds

- Analogous compounds such as 6-bromo-7-hydroxy-3-(1H-tetrazol-5-yl)-2H-chromen-2-one utilize similar synthetic routes but differ in substitution patterns, affecting reactivity and biological activity.

- The tetrazole ring is often introduced via azide-nitrile cycloaddition, a versatile method applicable to various chromenone derivatives.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 6 participates in nucleophilic substitution reactions. For example:

-

Reaction with amines : In ethanol under reflux, bromine is replaced by nitrogen nucleophiles, forming derivatives like 6-amino-8-nitro-3-(tetrazol-5-yl)-2H-chromen-2-one.

-

Suzuki coupling : Palladium-catalyzed cross-coupling with aryl boronic acids replaces bromine with aryl groups.

Key conditions :

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Amine substitution | Ethylenediamine | Ethanol | Reflux (78°C) | 65–75% |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O | 100°C | 55–60% |

Nitro Group Reduction

The nitro group at position 8 is reduced to an amine using catalytic hydrogenation or Fe/HCl:

-

Catalytic hydrogenation : H₂/Pd-C in methanol yields 8-amino-6-bromo-3-(tetrazol-5-yl)-2H-chromen-2-one .

-

Fe/HCl reduction : Provides the same product with lower yields (50–60%).

Applications : The resulting amine serves as a precursor for azo dyes or further functionalization .

Tetrazole Ring Functionalization

The tetrazole moiety undergoes alkylation, acylation, and cycloaddition:

-

Alkylation : Treatment with methyl iodide in DMF forms 5-methyltetrazole derivatives .

-

[3+2] Cycloaddition : Reacts with nitrilimines (generated in situ from hydrazonoyl chlorides) to form thiadiazoles or pyrazoles .

Example reaction :

Characterization : Products confirmed via -NMR (δ 7.13–8.54 ppm for aromatic protons) and IR (C=O stretch at 1727 cm⁻¹) .

Heterocycle Formation via Condensation Reactions

The compound reacts with hydrazines and carbonyl reagents to form fused heterocycles:

-

Pyrazole synthesis : Hydrazine hydrate in ethanol yields 6-bromo-3-(1H-pyrazol-3-yl)-8-nitro-2H-chromen-2-one (8a, 78% yield) .

-

Thiadiazole synthesis : Condensation with methyl hydrazinecarbodithioate forms thiadiazole derivatives (e.g., 23g) with antitumor activity .

Reaction conditions :

| Product | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 8a | Hydrazine hydrate | Ethanol | Reflux | 78% |

| 23g | Methyl hydrazinecarbodithioate | Ethanol | RT | 72% |

Electrophilic Aromatic Substitution

The electron-deficient chromenone ring undergoes nitration or sulfonation at specific positions:

-

Nitration : Further nitration at position 5 occurs under mixed acid (HNO₃/H₂SO₄) at 0°C .

-

Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at position 7 .

Photochemical Reactions

Under UV light, the chromenone core participates in [2+2] cycloadditions with alkenes, forming fused cyclobutane derivatives.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological targets.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine, nitro, and tetrazole groups may play crucial roles in binding to these targets and modulating their activity. Specific pathways and molecular targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 6-bromo-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one can be contextualized against related coumarin and tetrazole derivatives. Key comparisons include:

GPR35 Agonist Activity

Key Findings :

- The absence of a 7-hydroxy group in this compound may reduce GPR35 agonism compared to Compound 50, where the 7-OH group likely enhances binding through hydrogen bonding .

Thermal Stability and Crystallography

Key Findings :

- Tetrazole-containing compounds exhibit high thermal stability when stabilized by hydrogen bonds. The nitro and bromo groups in the target compound may reduce melting points compared to purely tetrazole-based analogs .

Pharmacological Comparisons

Key Findings :

Key Findings :

- Replacement of the nitro group with pyrimidinyl or thiazole rings alters π-π stacking and hydrogen-bonding patterns, affecting crystallinity and bioactivity .

Biological Activity

6-Bromo-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by its complex structure that includes a bromine atom, a nitro group, and a tetrazole ring. Its molecular formula is with a molecular weight of 379.12 g/mol. This compound has garnered attention for its potential biological activities, particularly as a G protein-coupled receptor (GPCR) agonist.

G Protein-Coupled Receptor Agonism

Research indicates that this compound acts as a potent agonist for G protein-coupled receptor 35 (GPR35), with an effective concentration (EC50) of 5.8 nM. This suggests significant potential in pharmacological applications, particularly in modulating signaling pathways associated with various physiological responses .

Anticancer Activity

The anticancer potential of this compound is supported by studies on structurally similar compounds. In vitro evaluations have shown that derivatives with similar functional groups can induce apoptosis in cancer cell lines and inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the tetrazole ring and the nitro group appears to enhance its interaction with biological targets, contributing to its agonistic effects on GPCRs and potential anticancer activities. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-YL)-2H-chromen-2-one | Hydroxy group at position 7 | GPR35 agonist |

| 5-Bromo-2-(1-methyl-1H-tetrazol-5-YL)pyridine | Pyridine ring substituted with tetrazole | Antimicrobial properties |

| 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one | Additional bromoacetyl group | Intermediate for heterocyclic compounds |

| 6-Benzyl-8-nitro-2H-chromen-2-one | Benzyl substitution at position 6 | Anticancer activity |

In Vitro Studies

In vitro studies have demonstrated that derivatives of the chromenone structure can significantly inhibit the growth of various cancer cell lines, including prostate (DU-145), cervical (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancers. For instance, a related compound showed an IC50 value of 0.054 µM against A549 cells, indicating strong cytotoxic effects .

The mechanism by which these compounds exert their biological effects often involves interaction with cellular receptors and pathways. For example, docking studies suggest that these compounds may bind to specific sites on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.